



# Application Notes and Protocols for Modeling CD33 Exon 2 Skipping Using CRISPR

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Compound of Interest					
Compound Name:	CD33 splicing modulator 1				
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Audience: Researchers, scientists, and drug development professionals.

### Introduction

CD33, a sialic acid-binding immunoglobulin-like lectin, is a transmembrane receptor primarily expressed on myeloid cells, including microglia in the brain.[1][2][3] Genetic studies have identified a single nucleotide polymorphism (SNP), rs12459419, located at the 5' splice site of CD33's exon 2, which influences the risk of late-onset Alzheimer's disease (AD).[1][2] The protective allele of this SNP promotes the skipping of exon 2 during pre-mRNA splicing, resulting in a truncated protein isoform known as CD33ΔE2 or D2-CD33.[1][2][4] This isoform lacks the V-set immunoglobulin domain, which is responsible for sialic acid binding.[2][3][4] The full-length isoform is referred to as CD33M. The altered function of the CD33ΔE2 isoform is believed to modulate microglial activity, representing a potential therapeutic avenue for neurodegenerative diseases.

CRISPR-based technologies, including conventional CRISPR/Cas9 and adenine base editors (ABEs), offer powerful tools to model and induce CD33 exon 2 skipping.[5][6] These methods allow for the precise genetic modification of the CD33 locus to study the functional consequences of exon 2 skipping in relevant cell types and to develop novel therapeutic strategies.

These application notes provide an overview of the experimental workflows, detailed protocols, and data interpretation for using CRISPR to model CD33 exon 2 skipping.



## **Data Presentation**

**Table 1: Quantitative Analysis of CD33 Exon 2 Skipping** 

**Efficiency** 

Method	Cell Line/Model	Genotype	Exon 2 Skipping Efficiency (%)	Reference
Adenine Base Editor (ABE8e)	ML-1 cells	N/A	Not specified	[5]
Adenine Base Editor (ABE)	DMD iPSC-CMs	N/A	35.9 ± 5.7 (AG to GG conversion)	[1]
CRISPR/Cas9 Genome Editing	OCI-AML3	rs12459419 T/T	Significantly higher CD33D2 mRNA	[7]
Small Molecule Modulator (Compound 1)	K562 (rs12459419 T/T)	Т/Т	Dose-dependent increase, ~50% at 10 µM	[8]
HNRNPA1 Overexpression	THP-1	N/A	Increased exon 2 skipping	[9]
in vivo ABE8e Editing	Xenotransplantat ion Mouse Model	N/A	~3% editing at CD33 and HBG sites	[5]

**Table 2: Functional Outcomes of CD33 Exon 2 Skipping** 



Cell Line/Model	Effect of Exon 2 Skipping	Assay	Reference
iPSC-derived Microglia	Interferon microglia signature	RNA-sequencing	[1]
OCI-AML3	Lower IC50 for Gemtuzumab Ozogamicin	Cytotoxicity Assay	[7][10]
THP-1	Reduction of cell surface CD33	High-Content Imaging	[8]
Human CD34+ cells	Expansion of edited erythroid cells	in vitro and in vivo studies	[5]

## **Experimental Protocols**

## Protocol 1: CRISPR/Cas9-Mediated Deletion of CD33 Exon 2 in a Myeloid Cell Line (e.g., ML-1)

This protocol describes the generation of a cell line that exclusively expresses the CD33ΔE2 isoform through CRISPR/Cas9-mediated deletion of exon 2.[11]

#### Materials:

- ML-1 cells
- Cas9 nuclease
- Two guide RNAs (gRNAs) flanking exon 2 of the CD33 gene
- Electroporation system (e.g., Lonza Nucleofector)
- FACS buffer (e.g., PBS with 2% FBS)
- Antibodies for flow cytometry: Anti-CD33 (clone HIM3-4, recognizing the C2-set domain) and an isotype control



- Cell sorting instrument
- Genomic DNA extraction kit
- · PCR reagents for genotyping
- Sanger sequencing reagents

#### Procedure:

- gRNA Design and Synthesis: Design two gRNAs that target the intronic regions flanking exon 2 of the CD33 gene. Utilize online design tools that minimize off-target effects.[12][13] [14] Synthesize the gRNAs.
- Cell Culture: Culture ML-1 cells in appropriate media and conditions.
- CRISPR/Cas9 Delivery:
  - Prepare the Cas9 ribonucleoprotein (RNP) complex by incubating the Cas9 protein with the two gRNAs.
  - Electroporate the ML-1 cells with the Cas9 RNP complex using a pre-optimized electroporation protocol.[15]
- Single-Cell Cloning: After electroporation, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
- Genotyping:
  - Once clones have expanded, extract genomic DNA.
  - Perform PCR using primers that flank the targeted region to amplify the genomic locus.
  - Analyze the PCR products by gel electrophoresis to identify clones with a smaller fragment size, indicative of exon 2 deletion.
  - Confirm the precise deletion by Sanger sequencing of the PCR products.



- Validation of CD33ΔE2 Expression:
  - Flow Cytometry: Stain the successfully edited clones with an anti-CD33 antibody that recognizes an epitope outside of exon 2 (e.g., the C2-set domain encoded by exon 3).[4]
     This will confirm the continued expression of the truncated CD33 protein.
  - RT-qPCR: Design primers that can distinguish between the full-length CD33 and the
     CD33ΔE2 transcript to quantify the level of exon 2 skipping at the mRNA level.[3]
  - $\circ$  Western Blot: Use an antibody targeting the C-terminal portion of CD33 to detect the size difference between the full-length and the  $\Delta$ E2 protein isoforms.[6]

## Protocol 2: Adenine Base Editing (ABE) to Induce CD33 Exon 2 Skipping

This protocol utilizes an adenine base editor (ABE) to introduce a point mutation in the splice acceptor site of exon 2, leading to its exclusion from the mature mRNA transcript.[5]

#### Materials:

- Target cells (e.g., CD34+ HSPCs, iPSCs)
- ABE8e mRNA
- sgRNA targeting the splice acceptor site of CD33 exon 2
- Electroporation system
- Cell culture reagents
- Genomic DNA extraction kit
- PCR reagents for amplification of the target region
- Sanger sequencing or Next-Generation Sequencing (NGS) for editing efficiency analysis
- RT-gPCR reagents for splicing analysis



#### Procedure:

- sgRNA Design: Design an sgRNA that targets the adenine within the splice acceptor site of CD33 exon 2. The goal is to convert this adenine to a guanine.[5]
- Cell Preparation: Prepare the target cells for electroporation. For CD34+ HSPCs, this may involve thawing and pre-stimulation.
- ABE Delivery:
  - Prepare the ABE RNP complex by incubating ABE8e mRNA and the specific sgRNA.
  - Deliver the ABE RNP complex into the target cells via electroporation.
- Assessment of Editing Efficiency:
  - After a suitable incubation period (e.g., 72 hours), harvest a portion of the cells and extract genomic DNA.
  - Amplify the targeted region by PCR.
  - Determine the A-to-G conversion efficiency using Sanger sequencing and analysis of the chromatogram, or by deep sequencing for more quantitative results.
- Analysis of Exon 2 Skipping:
  - Harvest another portion of the cells for RNA extraction and cDNA synthesis.
  - Perform RT-qPCR using primers that can differentiate between the full-length CD33 and the CD33ΔE2 transcripts to quantify the extent of exon 2 skipping.

## Protocol 3: Quantification of CD33 Isoforms by RT-qPCR

This protocol allows for the relative quantification of CD33 transcripts with and without exon 2.

#### Materials:

RNA extraction kit



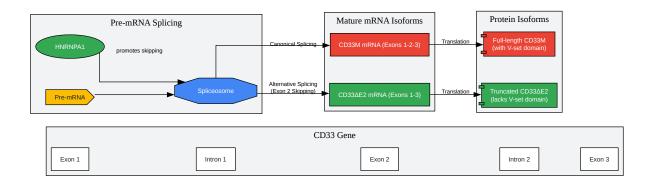
- cDNA synthesis kit
- qPCR instrument
- SYBR Green or TaqMan-based qPCR master mix
- Primers for total CD33, D2-CD33, and a housekeeping gene.[3]
  - Total CD33 (exons 4-5): Fwd: 5'-TGTTCCACAGAACCCAACAA-3', Rev: 5'-GGCTGTAACACCAGCTCCTC-3'
  - D2-CD33 (spanning exon 1-3 junction): Fwd: 5'-CCCTGCTGTGGGCAGACTTG-3'

#### Procedure:

- RNA Extraction and cDNA Synthesis: Extract total RNA from the experimental and control
  cells and reverse transcribe it into cDNA.
- qPCR Reaction Setup: Set up qPCR reactions for each sample in triplicate for total CD33,
   D2-CD33, and a reference gene (e.g., GAPDH, ACTB).
- qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
- Data Analysis:
  - · Calculate the Ct values for each target.
  - $\circ$  Determine the relative expression of D2-CD33 as a proportion of total CD33 expression, normalized to the housekeeping gene using the  $\Delta\Delta$ Ct method.

## **Visualizations**

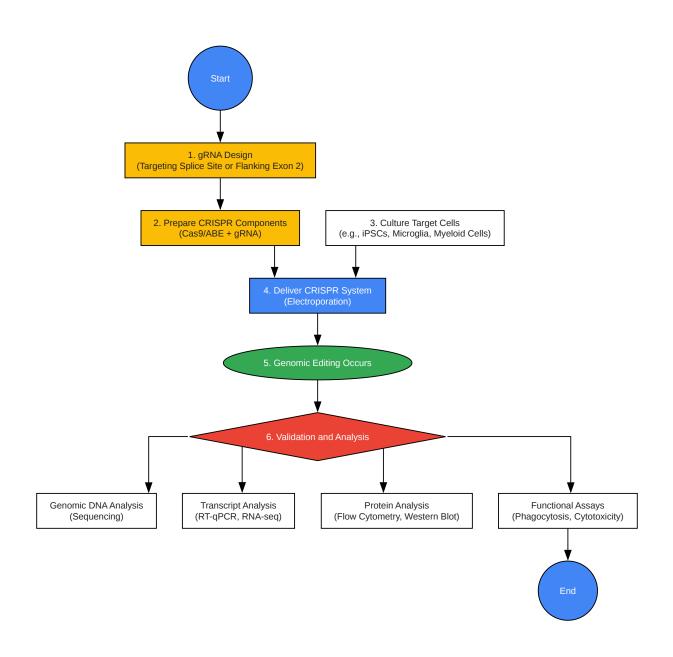




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Caption: CD33 pre-mRNA splicing pathway leading to two main isoforms.

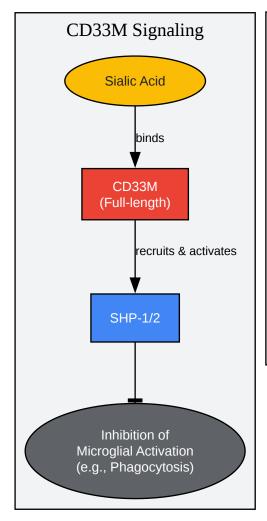


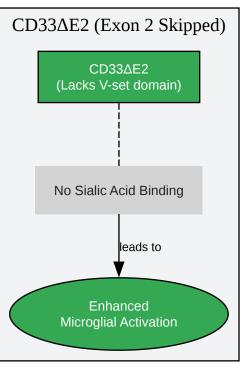


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Caption: Experimental workflow for CRISPR-mediated CD33 exon 2 skipping.







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